molecular formula C14H20FNO3 B6196738 tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate CAS No. 926292-36-6

tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate

Cat. No.: B6196738
CAS No.: 926292-36-6
M. Wt: 269.3
InChI Key:
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Description

Tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a fluorine atom, and a hydroxyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate typically involves multiple steps, starting with the preparation of the core phenyl ring. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography, are employed to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes it susceptible to oxidation, while the fluorine atom can influence the reactivity of the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is explored for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. Its ability to modulate biological processes makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate exerts its effects involves interactions with specific molecular targets. The presence of the fluorine atom can influence the binding affinity to receptors and enzymes, while the hydroxyl group can participate in hydrogen bonding.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to the modulation of biochemical pathways. These interactions can result in the activation or inhibition of biological processes, depending on the context.

Comparison with Similar Compounds

  • Tert-butyl N-[1-(2-chloro-5-methylphenyl)-2-hydroxyethyl]carbamate

  • Tert-butyl N-[1-(2-bromo-5-methylphenyl)-2-hydroxyethyl]carbamate

  • Tert-butyl N-[1-(2-iodo-5-methylphenyl)-2-hydroxyethyl]carbamate

Uniqueness: Tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. This fluorine atom can enhance the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

926292-36-6

Molecular Formula

C14H20FNO3

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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